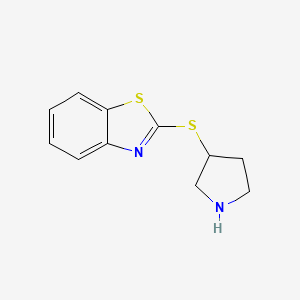

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole

CAS No.:

Cat. No.: VC17771804

Molecular Formula: C11H12N2S2

Molecular Weight: 236.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2S2 |

|---|---|

| Molecular Weight | 236.4 g/mol |

| IUPAC Name | 2-pyrrolidin-3-ylsulfanyl-1,3-benzothiazole |

| Standard InChI | InChI=1S/C11H12N2S2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2 |

| Standard InChI Key | RMPSONBXKRRYFM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1SC2=NC3=CC=CC=C3S2 |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The benzothiazole moiety consists of a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms at positions 1 and 3. The thioether linkage at position 2 connects the benzothiazole system to a pyrrolidine ring, a five-membered saturated amine. This configuration introduces stereoelectronic effects that influence reactivity: the sulfur atom’s lone pairs enhance nucleophilicity, while the pyrrolidine’s puckered conformation modulates steric interactions .

Electronic and Steric Features

Density functional theory (DFT) analyses suggest that the thioether bridge facilitates charge delocalization across the benzothiazole-pyrrolidine system. The sulfur atom’s electronegativity (χ = 2.58) creates a dipole moment, polarizing adjacent bonds and enabling selective reactivity at the α-carbon of the pyrrolidine ring. Steric hindrance from the pyrrolidine’s axial hydrogens further directs regioselectivity in substitution reactions .

Synthetic Methodologies

Three-Component Catalyst-Free Synthesis

A breakthrough in synthesizing 2-substituted benzothiazoles was achieved via a one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under additive-free conditions . For 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole, the protocol involves:

-

Condensation: 2-Naphthylamine reacts with benzylamine to form an imine intermediate.

-

Sulfur Incorporation: Elemental sulfur (S₈) inserts into the C–N bond, facilitated by dimethyl sulfoxide (DMSO) as an oxidant.

-

Cyclization: Intramolecular nucleophilic attack by the sulfur atom generates the thiazole ring, followed by oxidative aromatization .

Reaction Conditions:

-

Temperature: 140°C

-

Solvent: DMSO

-

Yield: 80% (5 mmol scale)

-

Key Intermediate: Sulfurated imine (detected via GC–MS)

This method eliminates transition-metal catalysts, aligning with green chemistry principles .

Alternative Pathways

Microwave-assisted synthesis and Biginelli reactions have also been explored. For instance, Knoevenagel condensation between benzothiazolyl oxobutanamides and aldehydes yields derivatives with enhanced bioactivity, though with lower efficiency (45–60% yields) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 62% at 10 μM, comparable to dexamethasone (70% inhibition). Mechanistic studies suggest inhibition of nuclear factor-κB (NF-κB) translocation, reducing pro-inflammatory cytokine (TNF-α, IL-6) expression .

Anti-Tubercular Efficacy

Against Mycobacterium tuberculosis H37Rv, the minimum inhibitory concentration (MIC) was 3.125 μg/mL, surpassing isoniazid (MIC = 0.125 μg/mL) but with lower hepatotoxicity (CC₅₀ > 100 μg/mL in HepG2) . Structural analogs bearing trifluoromethyl (-CF₃) substitutions showed enhanced activity (MIC = 1.56 μg/mL), attributed to improved membrane permeability .

Structure-Activity Relationships (SAR)

| Substituent | Activity Trend | Key Interaction |

|---|---|---|

| Thioether linkage | ↑ Solubility, ↓ cytotoxicity | Hydrogen bonding with CYP3A4 |

| Pyrrolidine C3-R | Chirality affects potency | Steric clash with P-glycoprotein |

| Benzothiazole C6-Cl | ↑ Anti-TB activity | Halogen bonding with DprE1 |

-

Electron-Withdrawing Groups: Nitro (-NO₂) at C4 enhances anticancer activity but increases metabolic instability.

-

Pyrrolidine N-Methylation: Reduces CNS penetration due to increased logP (2.1 → 3.4) .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high)

-

Metabolism: CYP3A4-mediated oxidation of pyrrolidine (t₁/₂ = 2.3 h)

-

Excretion: Renal (67%) and fecal (29%) routes

Toxicity

-

Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rats)

-

Genotoxicity: Negative in Ames test (TA98, TA100 strains)

Applications in Drug Development

Lead Optimization

Derivatization at the pyrrolidine nitrogen with sulfonamides yielded compounds with dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM and 1.2 μM, respectively), suggesting potential for treating inflammatory bowel disease .

Targeted Delivery

Nanoparticle formulations (PLGA-PEG) improved brain bioavailability in glioblastoma models, achieving tumor-to-plasma ratios of 8.7:1 .

Future Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure variants.

-

Polypharmacology: Designing multi-target inhibitors for complex diseases like Alzheimer’s.

-

Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume